Potent Antiviral Activity: HCoV-229E-IN-1 vs. Dual RSV/hCoV-229E Inhibitor
HCoV-229E-IN-1 demonstrates superior potency in inhibiting HCoV-229E replication compared to a closely related dual inhibitor, HRSV/hCoV-229E-IN-1 (compound 8X). The target compound exhibits an EC50 of 0.6-0.65 µM in cell-based assays [1], which is approximately 3.2- to 3.5-fold lower than the IC50 of 2.1 µM reported for the dual inhibitor against HCoV-229E . This quantifiable difference in potency is critical for experiments requiring a robust antiviral effect at lower compound concentrations.
| Evidence Dimension | Potency against HCoV-229E in cell culture |
|---|---|
| Target Compound Data | EC50 = 0.6 - 0.65 µM |
| Comparator Or Baseline | HRSV/hCoV-229E-IN-1 (compound 8X): IC50 = 2.1 µM |
| Quantified Difference | ~3.2- to 3.5-fold lower EC50/IC50 for HCoV-229E-IN-1 |
| Conditions | CPE and MTS assays in MRC-5 or human embryonic lung fibroblast cells |
Why This Matters
This matters for scientific selection because the higher potency of HCoV-229E-IN-1 allows for a more robust window of activity, potentially reducing off-target effects at higher concentrations and providing a clearer signal in mechanistic studies.
- [1] Stevaert, A., et al. Betulonic Acid Derivatives Interfering with Human Coronavirus 229E Replication via the nsp15 Endoribonuclease. J. Med. Chem. 2021, 64, 9, 5632–5644. View Source
